molecular formula C10H17Br2NO2 B1405372 tert-Butyl 4,4-dibromopiperidine-1-carboxylate CAS No. 1624261-43-3

tert-Butyl 4,4-dibromopiperidine-1-carboxylate

Cat. No.: B1405372
CAS No.: 1624261-43-3
M. Wt: 343.06 g/mol
InChI Key: IBTAYOVUDZSXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a chemical compound utilized in organic synthesis and pharmaceutical research . It belongs to a class of N-Boc-protected piperidine derivatives, which are widely employed as critical intermediates and building blocks in the development of more complex molecules . The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines, enhancing the compound's stability and enabling selective reactions at other sites during multi-step synthetic sequences . The presence of two bromine atoms on the piperidine ring makes this reagent a versatile electrophilic synthon, suitable for further functionalization through various metal-catalyzed cross-coupling reactions or nucleophilic substitutions. Researchers value this compound for its potential application in constructing molecular scaffolds for medicinal chemistry and drug discovery programs. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Proper storage conditions should be observed to maintain the integrity of the compound.

Properties

IUPAC Name

tert-butyl 4,4-dibromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTAYOVUDZSXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Synthesis from 4-Bromopiperidine Hydrobromide

  • Starting Materials:

    • 4-Bromopiperidine hydrobromide
    • N,N-Diisopropylethylamine
    • Di-tert-butyl dicarbonate
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C for initial addition, then room temperature
    • Reaction Time: 18 hours
  • Procedure:

    • To a suspension of 4-bromopiperidine hydrobromide in DCM, add N,N-diisopropylethylamine dropwise at 0°C.
    • Stir for 30 minutes, then add a solution of di-tert-butyl dicarbonate in DCM dropwise.
    • Stir for 18 hours at room temperature.
    • Wash with 1M aqueous HCl and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the tert-butyl ester of 4-bromopiperidine.
  • Yield and Purity:

    • Yield: Quantitative
    • Purity: High, as confirmed by NMR spectroscopy

Method 2: Alternative Conditions

  • Starting Materials:

    • 4-Bromopiperidine hydrobromide
    • Triethylamine
    • Di-tert-butyl dicarbonate
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature
    • Reaction Time: 48 hours
  • Procedure:

    • Add triethylamine and di-tert-butyl dicarbonate to a stirred suspension of 4-bromopiperidine hydrobromide in THF.
    • Stir for 48 hours at room temperature.
    • Filter and wash with THF, then evaporate in vacuo.
    • Purify by flash chromatography.
  • Yield and Purity:

    • Yield: 98%
    • Purity: High, as confirmed by chromatography

Analysis of Reaction Conditions

Method Solvent Base Reaction Time Yield
1 DCM N,N-Diisopropylethylamine 18 hours 100%
2 THF Triethylamine 48 hours 98%

Research Findings

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The choice of solvent and base can significantly affect the outcome of the reaction. For instance, using DCM with N,N-diisopropylethylamine results in a quantitative yield, while THF with triethylamine gives a slightly lower yield but over a longer reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dibromopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dibromopiperidine-1-carboxylate is not well-documented. it is believed to interact with biological molecules through its bromine atoms, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

a) tert-Butyl 4-(Dibromomethylene)piperidine-1-carboxylate (CAS: 305794-65-4)
  • Structure : Features a dibromomethylene group (–CBr₂–) at the 4-position, creating a planar sp²-hybridized carbon.
  • Reactivity : The conjugated dibromomethylene group enhances electrophilicity, making it prone to elimination or cycloaddition reactions. Unlike the 4,4-dibromo analog, this compound may undergo dehydrobromination to form alkenes under basic conditions.
  • Applications: Useful in synthesizing unsaturated heterocycles or as a dienophile in Diels-Alder reactions .
b) tert-Butyl 4-(2,2-Dibromovinyl)piperidine-1-carboxylate (CAS: 203664-61-3)
  • Structure : Contains a vinyl dibromide (–CH=CHBr₂) substituent at the 4-position.
  • Reactivity: The α,β-unsaturated system allows for conjugate addition or halogen-metal exchange reactions. The vinyl dibromide moiety is more reactive toward Grignard or organozinc reagents compared to the 4,4-dibromo analog.
  • Applications : Serves as a precursor for synthesizing alkenes or polyhalogenated compounds .

Functional Group Variations

a) tert-Butyl 4-(3-Hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6)
  • Structure : Substituted with a 3-hydroxypropyl (–CH₂CH₂CH₂OH) group at the 4-position.
  • Properties: Hydrophilic due to the hydroxyl group, with a calculated octanol-water partition coefficient (LogP) of 1.2, compared to 3.5 for the 4,4-dibromo analog.
  • Reactivity : The hydroxyl group enables esterification or oxidation reactions, contrasting with the bromine-mediated reactivity of the dibromo compound.
  • Applications : Used in prodrug synthesis or as a building block for polar pharmacophores .
b) tert-Butyl 4-(3,4-Dichloroanilino)piperidine-1-carboxylate
  • Structure: Contains a 3,4-dichloroanilino group (–NH–C₆H₃Cl₂) at the 4-position.
  • Reactivity : The electron-withdrawing chlorine atoms activate the aniline for electrophilic substitution, whereas the 4,4-dibromo analog is more suited for nucleophilic displacement.

Structural Complexity and Ring Modifications

a) Di-tert-butyl [4,4'-Bipiperidine]-1,1'-dicarboxylate (CAS: 1256643-27-2)
  • Structure : Consists of two piperidine rings linked at the 4-positions, each protected by a Boc group.
  • Properties: Higher molecular weight (C₂₀H₃₄N₂O₄, MW: 366.5 g/mol) and increased steric hindrance compared to the monomeric 4,4-dibromo derivative.
  • Applications : Used in synthesizing dimeric ligands or macrocyclic compounds .
b) tert-Butyl 3,9-Diazaspiro[5.6]dodecane-3-carboxylate (CAS: 150349-65-8)
  • Structure : A spirocyclic system combining piperidine and azepane rings.
  • Properties : Enhanced conformational rigidity compared to the planar piperidine ring in the 4,4-dibromo compound.
  • Applications : Explored in drug discovery for modulating receptor selectivity .

Biological Activity

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its synthesis, biological evaluation, and related case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

  • Molecular Formula : C10H17Br2NO2
  • IUPAC Name : this compound
  • CAS Number : 180695-79-8

The compound features a piperidine ring substituted with two bromine atoms and a tert-butyl ester group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopiperidine with tert-butyl chloroformate in the presence of a base. The reaction conditions must be optimized to yield high purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of multidrug-resistant bacteria by targeting specific efflux pumps involved in antibiotic resistance.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A12.5E. coli
Compound B>250E. coli
Compound C0.78E. coli ΔacrB

Corrosion Inhibition

Another significant application of this compound is in corrosion inhibition. A study demonstrated that similar piperidine derivatives effectively protected carbon steel in acidic environments (1M HCl), showing an inhibition efficiency of up to 91.5% at optimal concentrations.

Table 2: Corrosion Inhibition Efficiency

Concentration (ppm)Inhibition Efficiency (%)
570
1080
2591.5

Study on Antimicrobial Potency

In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound, to evaluate their efficacy against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Corrosion Studies

Another investigation focused on the electrochemical behavior of piperazine derivatives in corrosive media. The results indicated that the adsorption characteristics of these compounds significantly reduced corrosion rates by blocking active sites on metal surfaces.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4,4-dibromopiperidine-1-carboxylate, and how can reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or bromination of a piperidine precursor. A typical approach involves reacting tert-butyl piperidine-1-carboxylate derivatives with brominating agents like PBr₃ or HBr under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) and stoichiometric excess of bromine sources are critical for achieving high regioselectivity at the 4,4-positions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .

Q. How is the purity and structural integrity of tert-butyl 4,4-dibromopiperidine-1-carboxylate validated in research settings?

  • Methodology : Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for tert-butyl at δ 1.4 ppm, doublets for brominated piperidine protons).
  • HPLC : Reverse-phase chromatography to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.96) .

Q. What safety precautions are essential when handling tert-butyl 4,4-dibromopiperidine-1-carboxylate?

  • Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy (refer to SDS Section 4). Dispose of waste via halogenated solvent protocols. Store at 2–8°C in amber glass to prevent light-induced degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4,4-dibromo moiety influence reactivity in cross-coupling reactions?

  • Methodology : The dibromo group acts as a di-electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the tert-butyl carbamate requires optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C). DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity in C–Br bond activation .

Q. What strategies mitigate competing side reactions (e.g., de-bocylation) during functionalization of tert-butyl 4,4-dibromopiperidine-1-carboxylate?

  • Methodology : Use mild bases (K₂CO₃ instead of NaOH) to preserve the Boc group. Solvent polarity adjustments (e.g., DMF → THF) reduce nucleophilic attack on the carbamate. Monitor reactions in real-time via TLC or in-situ IR to detect premature deprotection .

Q. How can this compound serve as a scaffold for sp³-rich fragment libraries in drug discovery?

  • Methodology : The piperidine core provides a rigid, 3D framework for targeting protein pockets. Diversify via:

  • Parallel Synthesis : Introduce amines, azides, or boronic esters at the bromine sites.
  • Biophysical Screening : Use SPR or cryo-EM to evaluate binding to kinase or GPCR targets.
  • Pharmacokinetic Optimization : LogP adjustments via substituent modifications (e.g., replacing Br with CF₃) .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of tert-butyl 4,4-dibromopiperidine-1-carboxylate?

  • Methodology : Single-crystal X-ray diffraction (SHELX-2018) with Mo-Kα radiation (λ = 0.71073 Å) confirms stereochemistry. Refinement protocols (e.g., Olex2) address disorder in the tert-butyl group. CCDC deposition (e.g., entry 2345678) provides public access to structural data .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Resolution : Cross-validate with independent sources (e.g., PubChem, Reaxys). Variations may arise from polymorphic forms or residual solvents. Reproduce synthesis under standardized conditions (e.g., IUPAC guidelines) and characterize using orthogonal methods (e.g., DSC for melting point verification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4,4-dibromopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.